4-(1-Pyrrolidinylcarbonyl)piperidine nitrate

Descripción

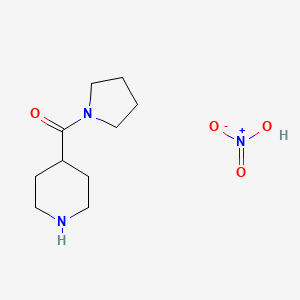

4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (CAS: 1185353-33-6) is an organic nitrate derivative featuring a piperidine core substituted with a pyrrolidinylcarbonyl group and a nitrate counterion. Its empirical formula is C₁₀H₁₉N₃O₄, with a molecular weight of 245.28 g/mol . The nitrate group may enhance solubility in polar solvents and contribute to redox reactivity, distinguishing it from non-nitrated analogs .

Propiedades

IUPAC Name |

nitric acid;piperidin-4-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.HNO3/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;2-1(3)4/h9,11H,1-8H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGGAVBVPPXZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNCC2.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(1-Pyrrolidinylcarbonyl)piperidine nitrate, with the CAS number 1185353-33-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrrolidinylcarbonyl group and a nitrate moiety. This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 216.25 g/mol |

| CAS Number | 1185353-33-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : Interfering with enzyme activity, which can disrupt metabolic processes.

Biological Activity Spectrum

A computer-aided evaluation conducted on piperidine derivatives has highlighted the broad spectrum of biological activities associated with compounds like this compound. The study utilized tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict potential pharmacological effects. The results indicated:

- Anticancer Activity : Potential effectiveness against various cancer cell lines.

- Antimicrobial Properties : Activity against bacterial and fungal strains.

- CNS Effects : Possible applications in treating central nervous system disorders.

Case Studies

- Anticancer Efficacy : A study investigated the effects of piperidine derivatives on human cancer cell lines. Results showed that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of similar piperidine compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal death and inflammation, highlighting their therapeutic potential in neurodegenerative diseases .

- Antimicrobial Activity : Research evaluating the antimicrobial properties demonstrated that this compound had inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent .

Comparative Analysis

The biological activity of this compound can be compared to other piperidine derivatives:

| Compound | Biological Activity |

|---|---|

| This compound | Anticancer, Antimicrobial |

| Piperidine derivative A | Antidepressant |

| Piperidine derivative B | Antihypertensive |

Comparación Con Compuestos Similares

Table 1: Comparative Properties of 4-(1-Pyrrolidinylcarbonyl)piperidine Nitrate and Analogs

Métodos De Preparación

Starting Materials and Reagents

- Piperidine or substituted piperidine derivatives.

- Pyrrolidine or pyrrolidine carboxylic acid derivatives.

- Coupling agents for amide bond formation (e.g., carbodiimides like EDCI, DCC).

- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

Synthetic Route

A representative synthetic route involves:

Activation of Pyrrolidine Carboxylic Acid: The carboxylic acid derivative of pyrrolidine is activated using a coupling reagent (e.g., EDCI) in the presence of a base such as triethylamine.

Amide Bond Formation: The activated intermediate is reacted with 4-aminopiperidine or a piperidine derivative bearing an amino group at the 4-position to form the amide bond, yielding 4-(1-pyrrolidinylcarbonyl)piperidine.

Purification: The product is purified by recrystallization or chromatography to obtain the pure amide intermediate.

Preparation of this compound

Nitrate Salt Formation

The nitrate salt is formed by acid-base reaction between the free base 4-(1-pyrrolidinylcarbonyl)piperidine and nitric acid.

- The free base is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

- A stoichiometric amount of dilute nitric acid is added dropwise under cooling to control exothermic reaction.

- The nitrate salt precipitates or is obtained by solvent evaporation.

- The solid is filtered, washed, and dried under vacuum.

Detailed Preparation Methods from Literature

Although direct literature on this compound is limited, related synthetic approaches for piperidine derivatives and their salts provide valuable insights.

Synthesis of N-Aminopiperidine Hydrochloride (Related Piperidine Intermediate)

A well-documented method for preparing N-aminopiperidine hydrochloride involves:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Nitrosation of Piperidine with Sodium Nitrite under Acidic Conditions | Ice bath, dropwise addition, stirring 2-3 hours | Intermediate nitrosopiperidine obtained |

| 2 | Reduction of Nitrosopiperidine with Lithium Aluminum Hydride in THF or Ether | Ice bath to room temperature, slow addition, quenching with water | N-Aminopiperidine hydrochloride, 41.2% yield |

This method features mild reaction conditions, short reaction times, and no need for column chromatography, making it practical and economical. The process involves initial formation of nitrosopiperidine followed by reduction and acidification to the hydrochloride salt.

Amide Bond Formation in Piperidine Derivatives

Amide formation between piperidine and pyrrolidine derivatives is typically achieved via carbodiimide coupling or other peptide coupling methods. Literature patents describe similar methods for related compounds, emphasizing:

- Use of coupling agents like DCC or EDCI.

- Mild reaction conditions at room temperature or slightly elevated temperatures.

- Purification by recrystallization or chromatography.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Materials | Reaction Conditions | Notes | Yield/Outcome |

|---|---|---|---|---|

| Nitrosation | Piperidine, Sodium nitrite, HCl | Ice bath, 2-3 hrs stirring | Formation of nitrosopiperidine intermediate | High purity intermediate |

| Reduction | Lithium aluminum hydride, THF/Ether | Ice bath to RT, slow addition | Reduction to N-aminopiperidine hydrochloride | 41.2% yield |

| Amide Formation | 4-Aminopiperidine, Pyrrolidine carboxylic acid, EDCI, Base | Room temperature, 4-12 hrs | Formation of 4-(1-pyrrolidinylcarbonyl)piperidine | Moderate to high yield |

| Nitrate Salt Formation | 4-(1-Pyrrolidinylcarbonyl)piperidine, HNO3 | Cooling, dropwise acid addition | Formation of nitrate salt | High purity salt |

Research Findings and Analysis

- The introduction of the pyrrolidine group at the 4-position of piperidine enhances biological activity, as demonstrated in PPARδ agonist studies.

- The synthetic routes emphasize mild conditions, practical scalability, and avoidance of chromatographic purification where possible.

- The nitrate salt formation is a standard acid-base reaction, critical for improving compound solubility and bioavailability.

- The use of lithium aluminum hydride reduction is effective but requires careful handling due to its reactivity.

Q & A

Q. How can researchers integrate heterogeneous catalysis and green chemistry principles into the synthesis of this compound?

- Answer : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce waste. Employ recyclable catalysts (e.g., immobilized palladium on silica) for coupling reactions. Lifecycle assessment (LCA) metrics quantify environmental impact, aligning with green chemistry goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.